N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine
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Overview
Description
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is an organic compound with the molecular formula C21H25N3. It is known for its complex structure, which includes a quinoline ring system and a diethylamino group. This compound has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine typically involves the reaction of 4-aminoquinoline with N,N-diethyl-4-aminobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the diethylamino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .
Scientific Research Applications
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(4-diethylaminophenyl)methyl]quinolin-4-amine: Similar structure but lacks the methyl group on the quinoline ring.
N-[(4-diethylaminophenyl)methyl]-2-(4-methylphenyl)acetamide: Contains an acetamide group instead of the quinoline ring.
Uniqueness
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is unique due to its specific combination of a quinoline ring and a diethylamino group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5430-95-5 |
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Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C21H25N3/c1-4-24(5-2)18-12-10-17(11-13-18)15-22-21-14-16(3)23-20-9-7-6-8-19(20)21/h6-14H,4-5,15H2,1-3H3,(H,22,23) |
InChI Key |
BJOMRYYBSOHJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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